8-Fluoroisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Fluoroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the fluorodenitration of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment with tetramethylammonium fluoride can yield 8-fluoroisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using hydroperoxides.
Reduction: Reduction of the nitrile group to amines.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroperoxides.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Aminoisoquinolines.
Substitution: Various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
8-Fluoroisoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s ability to interact with biological molecules, potentially leading to unique biological activities. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
8-Fluoroquinoline: Another fluorinated heterocycle with similar properties.
8-Fluoroisoquinoline: Lacks the nitrile group but shares the fluorinated isoquinoline structure.
3-Fluoroisoquinoline: Fluorine atom positioned differently on the isoquinoline ring.
Uniqueness: 8-Fluoroisoquinoline-3-carbonitrile is unique due to the combination of the fluorine atom and the nitrile group, which can confer distinct chemical and biological properties compared to other fluorinated isoquinolines .
Eigenschaften
Molekularformel |
C10H5FN2 |
---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
8-fluoroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H |
InChI-Schlüssel |
UAMCLEHPCSZAIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC=C2C(=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.